molecular formula C13H13ClN4O5 B2833772 (3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid CAS No. 120355-42-2

(3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid

Cat. No.: B2833772
CAS No.: 120355-42-2
M. Wt: 340.72
InChI Key: BWQOSYSWEARUOW-MCHASIABSA-N
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Description

This compound is a chlorinated purine derivative featuring a tetrahydrofuro[3,4-d][1,3]dioxole (a fused bicyclic sugar analog) and a carboxylic acid moiety at the C4 position. Its molecular formula is C₁₃H₁₄ClN₅O₅, with a molecular weight of 355.73 g/mol . The stereochemistry (3aS,4S,6R,6aR) indicates a rigid, locked conformation that mimics natural nucleosides, making it relevant for studying adenosine receptor interactions or nucleotide-based therapeutics. The 6-chloro substitution on the purine ring enhances metabolic stability and modulates binding affinity to adenosine receptors . Storage conditions recommend protection from light and moisture at 2–8°C under inert atmospheres, reflecting its sensitivity to hydrolysis and oxidation .

Properties

IUPAC Name

(3aR,4R,6S,6aS)-4-(6-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O5/c1-13(2)22-6-7(23-13)11(21-8(6)12(19)20)18-4-17-5-9(14)15-3-16-10(5)18/h3-4,6-8,11H,1-2H3,(H,19,20)/t6-,7+,8-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQOSYSWEARUOW-MCHASIABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C3N=CN=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)N3C=NC4=C3N=CN=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Moiety: This involves the chlorination of a purine derivative under controlled conditions.

    Construction of the Tetrahydrofuran Ring: This step often involves cyclization reactions using appropriate catalysts and solvents.

    Coupling of the Two Moieties: The final step involves coupling the chlorinated purine with the tetrahydrofuran derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated purine moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and to study the effects of chlorinated purines on cellular processes.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid involves its interaction with specific molecular targets. The chlorinated purine moiety can bind to nucleic acids or proteins, affecting their function. This interaction can lead to the modulation of various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of modified nucleosides with structural variations in the sugar moiety, purine substituents, or functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Compound Name & Structure Key Features Molecular Weight Bioactivity/Applications Reference
(3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid - 6-Cl purine
- C4 carboxylic acid
- 2,2-dimethyl dioxole ring
355.73 Adenosine receptor modulation; potential antiviral/anticancer agent
(−)-8-Bromo-9-((3aS,6R,6aS)-tetrahydro-2,2-dimethylfuro[3,4-d][1,3]dioxol-6-yl)-9H-purin-6-amine (19) - 8-Br purine
- C6 amine
- Same sugar moiety
384.21 Dual A₁/A₃ adenosine receptor antagonist; higher A₃ selectivity vs. chloro analogs
9-((3aR,4R,6R,6aR)-6-Aminomethyl-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-ylamine (3) - C6 aminomethyl
- C4 purine-6-amine
338.35 Enhanced blood-brain barrier penetration; CNS-targeted adenosine analogs
((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate - C4 methyl sulfamate
- Unmodified purine
386.38 Sulfamate group enhances solubility and kinase inhibition
4-(6-Amino-9H-purin-9-yl)-6-(hydroxymethyl)tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide - Phosphodiester linkage
- Cyclic AMP analog
347.20 Second messenger activity; cyclic nucleotide signaling studies

Key Findings from Comparative Studies

Substituent Effects on Receptor Binding: The 6-chloro group in the target compound increases adenosine A₁ receptor affinity compared to unmodified purines but reduces A₂A selectivity . 8-Bromo substitution (Compound 19) shifts selectivity toward A₃ receptors, likely due to steric hindrance altering binding-pocket interactions .

Functional Group Impact on Pharmacokinetics: Carboxylic acid (target compound) improves water solubility but limits membrane permeability, making it suitable for intravenous formulations . Aminomethyl (Compound 3) and sulfamate (Compound in ) derivatives show enhanced CNS bioavailability due to increased lipophilicity and transporter-mediated uptake .

Conformational Rigidity: The 2,2-dimethyl dioxole ring enforces a North-type sugar puckering, mimicking ribose conformations in active adenosine receptors. Analogs with unmodified furanose rings (e.g., Compound 16) exhibit reduced receptor affinity .

Enzymatic Stability: The 6-chloro and 2,2-dimethyl groups protect against adenosine deaminase (ADA)-mediated degradation, extending half-life in plasma compared to natural adenosine .

Biological Activity

The compound (3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid is a novel purine derivative that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H13ClN4O5C_{13}H_{13}ClN_{4}O_{5} with a molecular weight of approximately 340.72 g/mol. The structure features a chloro-purine moiety linked to a tetrahydrofurodioxole framework, which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC13H13ClN4O5C_{13}H_{13}ClN_{4}O_{5}
Molecular Weight340.72 g/mol
CAS Number120355-42-2

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been investigated for its potential as an antiviral and anticancer agent. The mechanism involves:

  • Binding to Adenosine Receptors : The compound exhibits affinity for adenosine receptors (especially A3AR), which play crucial roles in various physiological processes including inflammation and cancer progression.
  • Inhibition of Enzyme Activity : It may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular proliferation and survival pathways.

Antiviral Properties

Research indicates that the compound has shown promise in inhibiting viral replication. For instance, studies have demonstrated that derivatives similar to this compound can effectively reduce the replication of viruses by interfering with their ability to hijack host cellular machinery.

Anticancer Activity

The compound's anticancer properties have been evaluated in various cancer cell lines. In vitro studies have shown that it can significantly inhibit the proliferation of cancer cells expressing A3 adenosine receptors.

  • Case Study : A study involving AGS gastric cancer cells reported that the compound inhibited cell proliferation at concentrations as low as 10 nM. The percentage of inhibition was comparable to established positive controls like IB-MECA .

Research Findings

Recent investigations have focused on the pharmacokinetics and bioavailability of this compound:

  • ADME-Tox Studies : The compound demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles in preliminary studies. It exhibited stability in plasma and simulated biological fluids, indicating potential for oral bioavailability.
  • Toxicological Assessments : Toxicity studies have shown that the compound is well tolerated at doses up to 200 mg/kg in animal models .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with similar purine derivatives was conducted:

Compound NameActivity TypeIC50 (nM)
IB-MECAA3AR Agonist10
(3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)Antiproliferative100
MRS5698Antinociceptive1

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